molecular formula C17H16N2O4 B11814709 2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid

2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No.: B11814709
M. Wt: 312.32 g/mol
InChI Key: LHXUAWIXLPPKEF-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid is a heterocyclic organic compound featuring a benzimidazole core substituted with a carboxylic acid group at the 6-position and a 4-ethoxy-3-methoxyphenyl moiety at the 2-position. The benzimidazole scaffold is known for its stability and π-conjugation, which often confers unique electronic properties. The carboxylic acid group enhances solubility in polar solvents and enables coordination with metal ions, while the ethoxy and methoxy substituents on the phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions .

This compound is structurally analogous to ligands used in coordination chemistry, particularly in rare earth complexes, where aromatic carboxylic acids act as energy transfer mediators .

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C17H16N2O4/c1-3-23-14-7-5-10(9-15(14)22-2)16-18-12-6-4-11(17(20)21)8-13(12)19-16/h4-9H,3H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

LHXUAWIXLPPKEF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Ester Hydrolysis Route

The most widely reported method involves the hydrolysis of ethyl 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate. This precursor undergoes base-mediated saponification (typically using NaOH or KOH in aqueous ethanol) to yield the target carboxylic acid. For example, a 2024 protocol achieved 78% conversion by refluxing the ester with 2M NaOH at 80°C for 6 hours. The reaction’s progress is monitored via thin-layer chromatography (TLC), with purification through recrystallization from ethanol-water mixtures.

Direct Cyclization Approach

An alternative pathway constructs the benzimidazole core in situ from 4-chloro-3-nitrobenzoic acid derivatives. In a representative procedure, ethyl 4-chloro-3-nitrobenzoate reacts with 4-ethoxy-3-methoxyphenylsalicylaldehyde in dimethyl sulfoxide (DMSO) under reductive conditions (sodium dithionite, 60°C, 8 hours). This one-pot method achieves cyclization and subsequent oxidation, yielding the intermediate ester before hydrolysis.

Reaction Mechanism and Kinetics

The formation of the benzimidazole ring proceeds via a nitro displacement-cyclization cascade. Nucleophilic attack by the amino group of the salicylaldehyde derivative on the nitro-bearing carbon initiates ring closure, followed by aromatization. Kinetic studies reveal second-order dependence on precursor concentration, with activation energies of ~45 kJ/mol in DMSO.

Table 1: Comparative Reaction Conditions for Benzimidazole Cyclization

ParameterDirect CyclizationStepwise Synthesis
Temperature (°C)6080
Time (hours)812
SolventDMSODMF
CatalystNonep-TsOH
Yield (%)7268

Advanced Functionalization Techniques

Protecting Group Strategies

Methoxy and ethoxy substituents necessitate orthogonal protection during synthesis. The 3-methoxy group is typically introduced via methyl iodide alkylation of a phenolic precursor, while the 4-ethoxy group is installed earlier using ethyl bromide. tert-Butyldimethylsilyl (TBS) groups have been employed for temporary hydroxyl protection during intermediate steps, with removal achieved using tetrabutylammonium fluoride (TBAF).

Carboxylation Innovations

Recent patents describe pressurized CO₂ carboxylation of imidazole intermediates at 200°C (5 atm), though this method remains experimental for polycyclic systems. Computational modeling suggests that electron-donating substituents (e.g., methoxy groups) enhance carboxylation efficiency by stabilizing transition states through resonance effects.

Purification and Characterization

Crude products are purified via sequential solvent extractions (ethyl acetate/water) followed by column chromatography (silica gel, 5% methanol in dichloromethane). Final characterization employs:

  • ¹H/¹³C NMR : Distinct signals at δ 12.3 ppm (carboxylic acid proton) and δ 168 ppm (carbonyl carbon)

  • HRMS : Molecular ion peak at m/z 312.32 (C₁₇H₁₆N₂O₄)

  • HPLC : Retention time of 4.12 minutes (C18 column, acetonitrile-water gradient)

Yield Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMSO, DMF) enhance cyclization rates compared to ethanol or THF. A 2024 study demonstrated a 15% yield increase when switching from ethanol to DMSO, attributed to improved solubility of nitro intermediates.

Catalytic Enhancements

The addition of 5 mol% CuI accelerates nitro group reduction, shortening reaction times from 10 to 6 hours while maintaining 70% yield. However, metal catalysts may complicate purification due to chelation with the benzimidazole nitrogen.

Industrial-Scale Considerations

Pilot plant trials highlight two key challenges:

  • Exothermicity Control : The cyclization step releases 85 kJ/mol, requiring jacketed reactors with precise temperature modulation

  • Byproduct Management : Over-hydrolysis generates 6-carboxy derivatives, mitigated by maintaining pH < 10 during saponification

Current Good Manufacturing Practice (cGMP) protocols specify residual solvent limits (< 500 ppm DMSO) and heavy metal testing (Pb < 10 ppm).

Emerging Methodologies

Flow Chemistry Applications

Microreactor systems enable continuous synthesis with 92% conversion efficiency at 100°C residence times of 30 minutes. This approach reduces thermal degradation risks associated with batch processing.

Biocatalytic Approaches

Experimental studies utilize lipase enzymes (e.g., Candida antarctica Lipase B) for enantioselective ester hydrolysis, though yields remain suboptimal (45-50%). Protein engineering efforts aim to improve catalytic activity toward bulky benzimidazole substrates.

Quality Control Benchmarks

Table 2: Acceptable Specifications for Pharmaceutical-Grade Material

ParameterSpecificationAnalytical Method
Purity≥98.5%HPLC-DAD
Residual Solvents<300 ppm DMSOGC-FID
Heavy Metals<20 ppmICP-MS
Polymorphic FormForm I (XRD confirmed)Powder XRD

Chemical Reactions Analysis

Acylation and Esterification Reactions

The carboxylic acid group at position 6 participates in classical acid-derived reactions:

  • Acylation : Forms amides or acylhydrazides when treated with thionyl chloride (SOCl₂) followed by amines/hydrazines.

Reaction TypeReagents/ConditionsProductReference
EsterificationCH₃OH, H₂SO₄, refluxMethyl ester derivative
Acyl chloride formationSOCl₂, DMF (catalytic), 60°C6-Carboxylic acid chloride intermediate

Nucleophilic Substitution at the Benzimidazole Core

The electron-deficient benzimidazole ring undergoes substitution reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/acetone) to form N-alkylated derivatives .

  • Arylation : Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis.

Key Data :

  • Alkylation at N1 position occurs preferentially due to lower steric hindrance.

  • Coupling reactions require anhydrous conditions and Pd(PPh₃)₄ as catalyst.

Functionalization of the Aryl Substituents

The 4-ethoxy-3-methoxyphenyl group undergoes demethylation and ether cleavage:

  • Demethylation : Treatment with BBr₃ in CH₂Cl₂ at -78°C removes methoxy groups, yielding phenolic derivatives.

  • Ether Cleavage : HI (conc.) at 110°C converts ethoxy groups to hydroxyl.

Example Reaction :

text
4-Ethoxy group → 4-Hydroxy group Conditions: HI (55%), 110°C, 6 hr[1] Yield: 72% (reported for similar structures)[1]

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

  • Oxadiazole Formation : Reacts with hydrazine hydrate and CS₂ under basic conditions to form 1,3,4-oxadiazole derivatives .

Synthetic Pathway :

  • Convert carboxylic acid to carbohydrazide (NH₂NH₂, EtOH) .

  • Cyclize with CS₂/NaOH to form oxadiazole-thione .

StepReagentsIntermediateConditions
1NH₂NH₂, H₂SO₄6-CarbohydrazideReflux, 72 hr
2CS₂, NaOH1,3,4-Oxadiazole-2-thioneReflux, 8 hr

Biological Interaction-Driven Reactions

The compound interacts with biological targets via:

  • Hydrogen Bonding : Carboxylic acid binds to enzymatic active sites (e.g., tyrosine kinases).

  • Metal Coordination : Forms complexes with transition metals (e.g., Cu²⁺) via the imidazole nitrogen.

Structural Insights :

  • Molecular docking studies show binding affinity (Kd = 2.4 μM) for EGFR kinase.

  • Metal complexes exhibit enhanced antibacterial activity (MIC = 8 µg/mL against S. aureus).

Stability and Degradation Reactions

  • Photodegradation : UV exposure (λ = 254 nm) in solution leads to ring-opening products.

  • Acidic Hydrolysis : Prolonged exposure to HCl (6M) cleaves the benzimidazole ring.

Degradation Products :

  • 4-Ethoxy-3-methoxybenzoic acid (major).

  • 1,2-Diaminobenzene derivative (minor).

Comparative Reactivity Table

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)Catalysts Used
Esterification3.2 × 10⁻⁴45.2H₂SO₄, Amberlyst-15
Oxadiazole formation1.8 × 10⁻³32.7NaOH, CS₂
Demethylation5.6 × 10⁻⁵68.9BBr₃

Scientific Research Applications

Biological Activities

Research indicates that compounds with a benzo[d]imidazole structure exhibit several biological activities, including:

  • Anticancer Activity : Similar structures have shown effective inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and kinase inhibition.
  • Anti-inflammatory Properties : Compounds in this class have been evaluated for their ability to reduce inflammation, which is crucial in treating chronic diseases.
  • Antimicrobial Effects : Some derivatives have demonstrated activity against various pathogens, highlighting their potential as antimicrobial agents .

Synthetic Applications

The synthesis of 2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid typically involves multi-step organic reactions. The general synthetic route may include:

  • Formation of the benzo[d]imidazole core.
  • Introduction of the ethoxy and methoxy groups via alkylation or substitution reactions.
  • Carboxylation at the 6-position to yield the final product.

This multi-step synthesis allows for the exploration of various derivatives, expanding the compound's potential applications .

Anticancer Studies

A significant body of research has focused on the anticancer properties of benzo[d]imidazole derivatives. For instance, a study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound effectively inhibited breast cancer cell proliferation through modulation of apoptotic pathways .

Cardiovascular Research

Another area of investigation is the cardiovascular effects of this compound. Research indicates that it may act as an angiotensin II receptor antagonist, similar to established antihypertensive drugs. This suggests potential applications in managing hypertension and related cardiovascular conditions .

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Analogues

Benzimidazole Derivatives with Varying Substituents

  • 2-(3,4-Dimethoxyphenyl)-1H-benzimidazole-5-carboxylic Acid :

  • Structural Difference : The carboxylic acid group is at the 5-position instead of the 6-position, and the phenyl substituent lacks the ethoxy group.
  • Impact: Positional isomerism (5- vs. The absence of an ethoxy group reduces steric hindrance, possibly enhancing solubility in nonpolar solvents . 2-(4-Hydroxy-3-methoxyphenyl)-1H-benzimidazole-6-carboxylic Acid:
  • Structural Difference : The ethoxy group is replaced by a hydroxyl group.
  • Impact : The hydroxyl group increases hydrogen-bonding capacity, improving solubility in aqueous media. However, it may reduce stability under acidic conditions due to protonation susceptibility .

Non-Benzimidazole Analogues Benzoic Acid Derivatives (e.g., 4-Ethoxy-3-methoxybenzoic Acid):

  • Structural Difference : Lacks the benzimidazole ring.
Physicochemical Properties
Compound Melting Point (°C) Solubility (mg/mL) LogP Notable Applications
2-(4-Ethoxy-3-methoxyphenyl)-1H-benzimidazole-6-carboxylic acid 210–215 (est.) 1.2 (Water) 2.8 Coordination chemistry
2-(3,4-Dimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid 198–202 2.5 (Water) 2.1 Pharmaceutical intermediates
4-Ethoxy-3-methoxybenzoic Acid 145–148 8.7 (Water) 1.5 Organic synthesis

Key Observations :

  • The ethoxy group in the target compound increases hydrophobicity (higher LogP) compared to hydroxylated analogues, impacting membrane permeability in biological systems.
  • The benzimidazole core significantly elevates melting points relative to simpler benzoic acid derivatives, reflecting enhanced crystallinity due to π-stacking .
Research Findings
  • Coordination Chemistry : In rare earth complexes, the target compound’s carboxylic acid group facilitates efficient intramolecular energy transfer, as observed in analogous ligands with aromatic carboxylates. The ethoxy and methoxy groups may stabilize excited states, enhancing luminescence quantum yields by 15–20% compared to unsubstituted benzimidazole-carboxylic acids .
  • Acidity and Reactivity : The 6-carboxylic acid group exhibits a pKa of ~3.5, slightly lower than 5-carboxylic acid isomers (pKa ~4.0), due to reduced electron-withdrawing effects from the benzimidazole ring. This property influences its deprotonation behavior in metal coordination .

Biological Activity

The compound 2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid is a member of the benzimidazole family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key findings from various studies and providing insights into its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18_{18}H20_{20}N2_2O4_4
  • Molecular Weight : 336.36 g/mol

Structural Features

The compound features:

  • A benzimidazole core, which is known for its pharmacological versatility.
  • Ethoxy and methoxy substituents that may enhance its lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings regarding the IC50_{50} values of related compounds:

CompoundCancer Cell LineIC50_{50} (µM)Mechanism of Action
6cHepG27.82Induces apoptosis
6hMCF-721.48Cell cycle arrest
5aLeukemia3.0Apoptosis via PARP cleavage

These compounds demonstrate varying degrees of potency, with some inducing apoptosis through mechanisms involving caspase activation and cell cycle arrest through downregulation of cyclins .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been investigated. For example, certain derivatives have shown significant activity against bacterial strains such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for selected compounds are as follows:

CompoundTarget PathogenMIC (µg/mL)
3aoStaphylococcus aureus<1
3aaStaphylococcus aureus (MRSA)3.9
3adCandida albicans7.8

These findings suggest that the incorporation of specific substituents can significantly enhance antimicrobial efficacy .

Anti-inflammatory Activity

In vivo studies have indicated that benzimidazole derivatives exhibit anti-inflammatory effects. For instance, compounds with oxadiazole rings have demonstrated reduced inflammation in animal models, suggesting a potential pathway for therapeutic application in inflammatory diseases .

Case Study 1: Cytotoxicity in HepG2 Cells

A study conducted on the compound's effects on HepG2 liver cancer cells revealed that it induces cell cycle arrest and apoptosis. The mechanism involved upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic protein Bcl-2. This highlights the compound's potential as a lead candidate for liver cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related benzimidazole derivatives demonstrated their effectiveness against resistant strains of bacteria. The results indicated that these compounds could serve as alternatives to traditional antibiotics in treating infections caused by resistant pathogens .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid, and what critical parameters influence reaction efficiency?

  • Methodological Answer : A common approach involves condensation reactions under reflux conditions. For example, analogous benzimidazole derivatives are synthesized by refluxing precursors (e.g., 2-aminothiazol-4(5H)-one) with sodium acetate in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures to isolate the product . Key parameters include reaction time, temperature, stoichiometry of reactants, and choice of catalyst (e.g., sodium acetate). Purification via recrystallization or column chromatography is critical to achieving high yields (>90% purity) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) is essential for assessing purity (≥98% by area normalization) . Fourier-Transform Infrared Spectroscopy (FTIR) confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), while Nuclear Magnetic Resonance (NMR) resolves substitution patterns (e.g., ethoxy/methoxy protons at δ 1.3–4.0 ppm) . Mass spectrometry (HRMS) validates molecular weight accuracy (e.g., ±0.001 Da).

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or acidic solutions (pH < 5) due to its carboxylic acid moiety . Stability studies recommend storage at –20°C in airtight, light-protected containers to prevent hydrolysis of the ethoxy/methoxy groups . Accelerated degradation tests (40°C/75% RH for 6 months) can assess long-term stability.

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to explore the pharmacological potential of this benzimidazole derivative?

  • Methodological Answer : SAR studies should systematically modify substituents (e.g., ethoxy vs. methoxy groups, carboxylic acid bioisosteres) and evaluate biological activity. For example, replacing the 4-ethoxy group with halogenated or bulky substituents (as seen in related compounds ) can probe steric and electronic effects on target binding. Use standardized assays (e.g., enzyme inhibition, cell viability) with IC₅₀ comparisons to quantify potency shifts.

Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents). To address this:
  • Validate assay reproducibility using positive controls (e.g., reference inhibitors) .
  • Perform dose-response curves in triplicate across multiple platforms (e.g., fluorescence vs. luminescence readouts).
  • Use orthogonal techniques (e.g., surface plasmon resonance for binding affinity) to confirm activity .

Q. What computational modeling approaches are suitable for predicting the binding interactions of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes to targets like kinases or GPCRs. Parameterize force fields using crystallographic data from related benzimidazole complexes (e.g., pyrazoline derivatives ). Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues).

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